Triclopyr-butotyl

Catalog No.
S1496015
CAS No.
64700-56-7
M.F
C13H16Cl3NO4
M. Wt
356.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triclopyr-butotyl

CAS Number

64700-56-7

Product Name

Triclopyr-butotyl

IUPAC Name

2-butoxyethyl 2-(3,5,6-trichloropyridin-2-yl)oxyacetate

Molecular Formula

C13H16Cl3NO4

Molecular Weight

356.6 g/mol

InChI

InChI=1S/C13H16Cl3NO4/c1-2-3-4-19-5-6-20-11(18)8-21-13-10(15)7-9(14)12(16)17-13/h7H,2-6,8H2,1H3

InChI Key

IVDRCZNHVGQBHZ-UHFFFAOYSA-N

SMILES

CCCCOCCOC(=O)COC1=NC(=C(C=C1Cl)Cl)Cl

Solubility

Solubility in water: none

Synonyms

[(3,5,6-Trichloro-2-pyridinyl)oxy]-acetic Acid 2-Butoxyethyl Ester; 2-Butoxyethyl [(3,5,6-Trichloro-2-pyridyl)oxy]acetate; 2-Butoxyethyl [(3,5,6-Trichloropyridin-2-yl)oxy]acetate; Garlon 4; Garlon 480; Garlon 4E; Garlon 600; Grazon ET; M 4021; Rely;

Canonical SMILES

CCCCOCCOC(=O)COC1=NC(=C(C=C1Cl)Cl)Cl

Mode of action:

Triclopyr-butotyl is a selective herbicide belonging to the auxin mimic class []. It acts by mimicking the plant hormone auxin, leading to uncontrolled cell division and growth, ultimately causing plant death []. This mode of action allows it to target broadleaf weeds and woody plants while leaving grasses, which are less sensitive to auxin, relatively unharmed [].

Environmental fate:

Research studies have explored the environmental fate of triclopyr-butotyl in soil and water. These studies show that it degrades relatively quickly under most environmental conditions, with a half-life (the time it takes for 50% of the compound to degrade) ranging from a few days to several weeks depending on factors like temperature, moisture, and soil composition [, ].

Ecotoxicology:

Research on the ecotoxicity of triclopyr-butotyl focuses on its potential impacts on non-target organisms. Studies have shown that it can be harmful to some aquatic invertebrates and fish at high concentrations. However, the risk of exposure to these high levels is considered low under typical use conditions due to regulations and application guidelines [].

Metabolism and persistence:

Research has been conducted to understand the metabolism and persistence of triclopyr-butotyl in plants and animals. Studies show that it is readily absorbed by plants and broken down into various metabolites. In animals, it is also metabolized and excreted relatively quickly [].

  • Triclopyr-butotyl is a registered herbicide with specific use patterns and regulations.
  • Always follow the instructions on the product label and consult with qualified professionals for safe and responsible use.

Triclopyr-butotyl is a synthetic herbicide primarily used for controlling perennial broadleaf and woody weeds. It is an ester derivative of triclopyr, which is a selective systemic herbicide. The chemical structure of triclopyr-butotyl includes a butoxyethyl group that enhances its solubility and efficacy in various applications. Its chemical formula is C13H16Cl3NO4C_{13}H_{16}Cl_{3}NO_{4} and it has a CAS number of 64700-56-7 .

Triclopyr-butotyl acts as a selective herbicide by mimicking auxin, a plant growth hormone. It disrupts auxin-regulated growth processes within broadleaf weeds and woody plants, leading to abnormal cell division, uncontrolled growth, and ultimately, plant death.

Triclopyr-butotyl is considered moderately toxic. Exposure can cause skin and eye irritation.

  • Acute oral toxicity: LD50 (rat) > 5000 mg/kg [].
  • Acute dermal toxicity: LD50 (rabbit) > 5000 mg/kg [].

Triclopyr-butotyl acts as a synthetic auxin, mimicking natural plant hormones to disrupt normal growth processes in target plants. It is particularly effective against woody species and perennial broadleaf weeds, making it valuable for land management and agricultural applications. Its mode of action involves the inhibition of cell division and elongation, leading to plant death. While it is classified as low toxicity for mammals, it may cause skin sensitization and mild eye irritation .

The synthesis of triclopyr-butotyl can be achieved through various methods:

  • Direct Esterification: Reacting triclopyr with 2-butoxyethanol under acidic conditions.
  • Transesterification: Converting other esters of triclopyr into triclopyr-butotyl by heating with 2-butoxyethanol .
  • Catalytic Processes: Utilizing catalysts to enhance reaction efficiency and product yield.

These methods ensure high purity levels, often exceeding 99% after purification steps such as distillation and washing with solvents .

Triclopyr-butotyl is widely used in:

  • Agriculture: For the control of invasive plant species in crops and non-crop areas.
  • Forestry: To manage unwanted vegetation in forested areas.
  • Aquatic Environments: As an herbicide for controlling aquatic weeds without harming fish populations .

Its effectiveness against tough-to-control species makes it a preferred choice among land managers.

Several compounds share structural or functional similarities with triclopyr-butotyl. Here are some notable examples:

Compound NameChemical StructureUnique Features
TriclopyrC11H12Cl3NO3C_{11}H_{12}Cl_{3}NO_3Parent compound; less effective against woody plants
PicloramC10H10Cl3NC_{10}H_{10}Cl_{3}NBroad-spectrum herbicide; more toxic to mammals
GlyphosateC3H8NO5PC_{3}H_{8}NO_5PNon-selective herbicide; works via different mechanism
AminopyralidC12H14ClF3N2O4C_{12}H_{14}ClF_3N_2O_4Selective systemic herbicide; effective on similar targets

Triclopyr-butotyl stands out due to its specific efficacy against woody plants and its relatively low toxicity to non-target organisms compared to some alternatives like picloram .

Physical Description

BROWN OILY LIQUID.

XLogP3

4.4

Boiling Point

370 °C

Density

Relative density (water = 1): 1.3

LogP

4.3

UNII

6PJY10R5MV

GHS Hazard Statements

Aggregated GHS information provided by 100 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (39%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (61%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H373 (55%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (94%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (61%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

64700-56-7

Wikipedia

Triclopyr-butotyl

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Modify: 2023-08-15

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